molecular formula C12H15NO4 B11131822 Ethyl [1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]carbamate

Ethyl [1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]carbamate

Cat. No.: B11131822
M. Wt: 237.25 g/mol
InChI Key: UAYXFBBCLHNSJM-UHFFFAOYSA-N
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Description

Ethyl [1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]carbamate is an organic compound with a complex structure that includes a carbamate group, a hydroxy group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methylbenzaldehyde and ethyl carbamate.

    Formation of Intermediate: The 4-methylbenzaldehyde undergoes a condensation reaction with ethyl carbamate in the presence of a base such as sodium hydroxide to form an intermediate.

    Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide or a peracid to introduce the hydroxy group.

    Purification: The final product is purified through recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl [1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl [1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]carbamate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Ethyl [1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]carbamate exerts its effects involves its interaction with specific molecular targets. The hydroxy and carbamate groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl [1-hydroxy-2-phenyl-2-oxoethyl]carbamate: Lacks the methyl group on the phenyl ring.

    Methyl [1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]carbamate: Has a methyl group instead of an ethyl group on the carbamate.

    Ethyl [1-hydroxy-2-(4-chlorophenyl)-2-oxoethyl]carbamate: Contains a chlorine substituent instead of a methyl group on the phenyl ring.

Uniqueness

This compound is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its binding affinity and specificity in medicinal applications compared to similar compounds.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]carbamate

InChI

InChI=1S/C12H15NO4/c1-3-17-12(16)13-11(15)10(14)9-6-4-8(2)5-7-9/h4-7,11,15H,3H2,1-2H3,(H,13,16)

InChI Key

UAYXFBBCLHNSJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(=O)C1=CC=C(C=C1)C)O

Origin of Product

United States

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